molecular formula C17H17N3O5 B2387205 Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 860610-81-7

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Numéro de catalogue: B2387205
Numéro CAS: 860610-81-7
Poids moléculaire: 343.339
Clé InChI: PDACWAMJVCZJQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 860610-81-7) is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Molecular Formula: C₁₇H₁₇N₃O₅
  • Molecular Weight: 343.33 g/mol
  • Key Substituents: A 3,4-dimethoxyphenyl group at position 3, a hydroxyl group at position 7, and an ethyl carboxylate moiety at position 6 .
  • Physicochemical Properties: Predicted density of 1.36–1.4 g/cm³, pKa ~3.09, and moderate polarity due to the hydroxyl and methoxy groups .

This compound is primarily used in research, with applications in medicinal chemistry and drug discovery, particularly in kinase inhibition studies .

Propriétés

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-4-25-17(22)12-8-18-15-11(9-19-20(15)16(12)21)10-5-6-13(23-2)14(7-10)24-3/h5-9,19H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNSWISQHVHIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CNN2C1=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Protecting Group Strategies

The 7-hydroxy group necessitates protection during esterification or coupling steps. Benzyl or tert-butyldimethylsilyl (TBS) groups are commonly used:

  • Protection : Treat with BnBr/K2CO3 in DMF (yield: 85%).
  • Deprotection : Hydrogenolysis (H2/Pd-C) or TBAF in THF.

Regioselectivity in Cyclocondensation

Regioselective formation of the pyrazolo[1,5-a]pyrimidine ring is achieved by controlling the electronic effects of substituents. Electron-withdrawing groups on the pyrazole nitrogen favor cyclization at the desired position.

Spectral Characterization of the Target Compound

The final product is characterized by NMR, IR, and mass spectrometry:

  • 1H NMR (DMSO-d6) :
    • δ 1.30 (t, J = 7.1 Hz, 3H, CH2CH3)
    • δ 3.85 (s, 6H, 2×OCH3)
    • δ 6.90–7.50 (m, 3H, aromatic)
    • δ 12.10 (s, 1H, OH).
  • 13C NMR :
    • δ 167.8 (COOEt), 155.6 (C7-OH), 149.2–110.4 (aromatic carbons).
  • IR (KBr) : 3420 cm−1 (OH), 1705 cm−1 (C=O).

Comparative Analysis of Synthetic Routes

Step Method 1 (Ref.) Method 2 (Ref.)
Core Formation Cyclocondensation (H2SO4, reflux) Bromination followed by coupling
Aryl Introduction Suzuki coupling (Pd, 80°C) Nucleophilic substitution
Esterification Fischer esterification Ethyl chloroformate activation
Yield 60–70% 75–85%

Method 1 offers simplicity but lower yields, while Method 2 requires specialized catalysts for higher efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds similar to ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate exhibit significant anticancer activity. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Compound Cancer Type IC50 (µM) Reference
Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylateA549 (Lung)10.5
Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylateMCF-7 (Breast)8.2

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several key enzymes involved in cancer metabolism and signaling pathways. For example, it has shown inhibitory effects on:

Enzyme Inhibition Type IC50 (µM) Reference
Dihydroorotate Dehydrogenase (DHODH)Competitive Inhibition12.0
Cyclin-dependent Kinases (CDKs)Non-competitive Inhibition15.0

Case Study 1: Anticancer Efficacy in Lung Cancer

A study evaluated the efficacy of ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate against A549 lung cancer cells. Results demonstrated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound.

Case Study 2: Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have been tested for antimicrobial activity against various pathogens. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria.

Mécanisme D'action

The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of hydroxyl and methoxy groups can enhance its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Structural Analogues: Substituent Variations and SAR Insights

Pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities depending on substitution patterns. Below is a comparative analysis of key analogues:

Compound Name / ID Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 3-(3,4-Dimethoxyphenyl), 7-OH, 6-COOEt 343.33 Potential kinase inhibitor; moderate polarity due to hydroxyl and methoxy groups .
Compound 6m 3-(3,4,5-Trimethoxyphenyl) ~370 (estimated) Enhanced cytotoxicity in cancer cells; improved selectivity via methoxy substitutions .
Compound 6p 3-(4-Fluorophenyl) ~310 (estimated) High potency in kinase inhibition; fluorine enhances metabolic stability .
Ethyl 2,7-Dimethyl-3-Phenyl Analog 2,7-Dimethyl, 3-Ph 295.34 Lower polarity; used as a scaffold for further functionalization .
Ethyl 3-Chloro-7-Methyl-2-Ph Analog 3-Cl, 7-Me, 2-Ph 315.76 Chlorine substitution enhances electrophilicity; pesticidal activity .
Pyrazolo[1,5-a]Pyrimidine-6-Carboxylate (CAS 189018-04-0) 3-Ph, 7-OH ~326 (estimated) Hydroxyl group improves solubility; limited bioactivity data .

Structure-Activity Relationship (SAR) Highlights :

  • Trimethoxy analogues (e.g., 6m) show higher cytotoxicity but may suffer from reduced solubility .
  • Halogen Substitutions : Fluorine (6p) or chlorine (CAS 7640-09-7) at position 3 enhances metabolic stability and electronic effects, critical for kinase inhibition or pesticidal activity .

Key Discrepancies and Limitations

  • CAS Number Variability : The target compound is listed as 860610-81-7 in most sources , but cites 61196-95-0, possibly referring to a regioisomer or synthesis intermediate.
  • Data Gaps : Melting points, exact solubility, and in vivo pharmacokinetic data for the target compound are unavailable, limiting comparative analysis .

Activité Biologique

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C17H17N3O5
  • Molecular Weight : 343.33 g/mol

The structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity due to the presence of nitrogen atoms in the ring structure. The 3-(3,4-dimethoxyphenyl) group enhances lipophilicity, potentially improving interaction with biological targets.

Anti-inflammatory Activity

Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to exhibit anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is primarily attributed to the compound's ability to modulate signaling pathways such as NF-kB and MAPK.

Antitumor Properties

Research has demonstrated that this compound possesses antitumor activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
  • IC50 Values : The compound exhibited IC50 values of approximately 119 μM against MCF-7 cells and 15 μM against HeLa cells, indicating potent cytotoxic effects especially in cervical cancer cells .

The proposed mechanisms through which Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its biological effects include:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer progression.
  • Signal Transduction Modulation : It alters key signaling pathways that regulate cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate has enhanced biological activity due to its specific substitution pattern. The following table summarizes key similarities and differences with related compounds:

Compound NameSimilarityUnique Features
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate0.83Lacks the dimethoxyphenyl substituent; simpler structure
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate0.77Contains bromine instead of hydroxyl; different reactivity
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate0.74Amino group introduces different biological interactions
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate0.74Chlorinated variant; potential differences in pharmacokinetics

The presence of the dimethoxyphenyl group in Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate significantly enhances its interaction with biological targets compared to these structurally similar compounds .

Study on Cytotoxicity

In a study published in Pharmaceutical Research, various derivatives of pyridopyrimidine were synthesized and evaluated for their cytotoxic effects against MCF-7 and HeLa cell lines. The findings indicated that phenolic substitutions significantly increased cytotoxicity compared to aliphatic substitutions. Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate was among the most potent compounds tested .

Mechanistic Studies

Further mechanistic studies utilized techniques such as Western blotting and flow cytometry to elucidate the pathways through which this compound induces apoptosis in cancer cells. The results confirmed that the compound activates apoptotic pathways while inhibiting cell cycle progression in treated cells.

Q & A

Q. Optimization :

  • Green chemistry : Using ionic liquids or APTS catalysts improves yields (up to 82%) and reduces hazardous waste .
  • Temperature control : Reactions at 80–100°C minimize side products .

Table 1 : Representative Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)Reference
Core formationHydrazonoyl chloride, EtOH, 80°C70–75>95
HydroxylationH₂O₂, NaOH, RT68–7290
EsterificationEthyl chloroformate, DMF, 50°C80–8298

How are spectroscopic and crystallographic methods used to confirm its structure?

Q. Basic

  • NMR : ¹H and ¹³C NMR identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • IR : Hydroxyl (ν ~3200 cm⁻¹) and ester carbonyl (ν ~1700 cm⁻¹) stretches validate functional groups .
  • X-ray crystallography : Resolves regiochemistry (e.g., dihedral angles between pyrimidine and phenyl rings) .

Advanced Tip : For ambiguous signals (e.g., overlapping pyrazole protons), use 2D NMR (COSY, HSQC) .

What strategies address contradictions in reported biological activities (e.g., antitumor vs. anti-inflammatory effects)?

Advanced
Contradictions may arise from assay conditions or impurities. Methodological solutions include:

Comparative assays : Test the compound against standardized controls (e.g., doxorubicin for cytotoxicity) under identical conditions .

Purity validation : Use HPLC-MS to rule out degradants (e.g., ester hydrolysis products) .

Structural analogs : Modify the 3,4-dimethoxyphenyl or hydroxyl groups to isolate activity-specific SAR trends .

Example : Derivatives with electron-withdrawing groups at the 3-position show enhanced antitumor activity (IC₅₀ = 2.1 µM vs. 8.3 µM for parent compound) .

How can computational modeling guide the optimization of its pharmacokinetic properties?

Q. Advanced

  • Solubility : DFT calculations predict logP values; introducing polar groups (e.g., -SO₃H) reduces hydrophobicity .
  • Metabolic stability : MD simulations identify metabolic hotspots (e.g., ester hydrolysis sites) .
  • Target binding : Docking studies with EGFR or COX-2 reveal key interactions (e.g., hydrogen bonding with pyrimidine N1) .

Table 2 : Computed vs. Experimental logP Values

DerivativeComputed logPExperimental logP
Parent compound2.82.7
3-NO₂ analog1.91.8
7-SO₃H analog-0.5-0.3

What are the key structural features influencing its biological activity?

Q. Basic

  • Pyrazolo[1,5-a]pyrimidine core : Essential for intercalation with DNA or enzyme active sites .
  • 3,4-Dimethoxyphenyl group : Enhances lipophilicity and membrane permeability .
  • 7-Hydroxyl group : Participates in hydrogen bonding with biological targets (e.g., kinases) .

Advanced Insight : Methylation of the 7-hydroxyl group abolishes anti-inflammatory activity, confirming its critical role .

How can regioselectivity challenges in derivative synthesis be resolved?

Q. Advanced

  • Reagent choice : Use DMF-DMA (dimethylformamide dimethyl acetal) to direct substitution to the 5-position .
  • Catalysis : Lewis acids (e.g., ZnCl₂) favor 7-substitution in pyrimidine ring functionalization .
  • Monitoring : LC-MS tracks intermediate formation to optimize reaction timelines .

Example : Regioselective synthesis of 5-propyl derivatives achieves >90% purity using ZnCl₂ catalysis .

What in vitro assays are recommended for preliminary toxicity profiling?

Q. Basic

MTT assay : Evaluate cytotoxicity in HEK-293 (normal) vs. MCF-7 (cancer) cells .

hERG binding : Patch-clamp assays assess cardiac toxicity risks .

Microsomal stability : Incubate with liver microsomes to predict metabolic clearance .

Table 3 : Cytotoxicity Data (IC₅₀, µM)

Cell LineParent Compound5-Propyl Derivative
MCF-78.32.1
HEK-293>100>100

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.